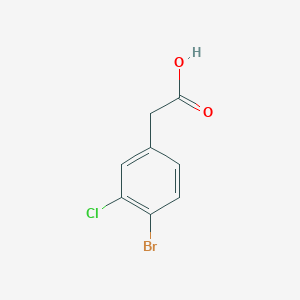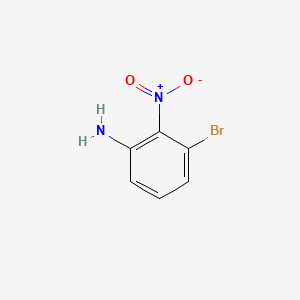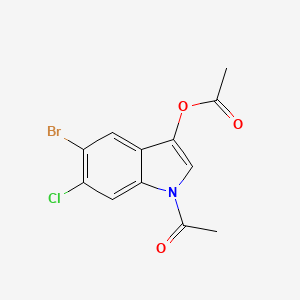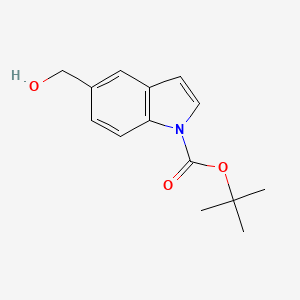
4-Bromo-7-nitroisoindolin-1-one
Descripción general
Descripción
4-Bromo-7-nitroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrN2O3 and a molecular weight of 257.04 g/mol It is a derivative of isoindolinone, characterized by the presence of bromine and nitro functional groups at the 4 and 7 positions, respectively
Métodos De Preparación
The synthesis of 4-Bromo-7-nitroisoindolin-1-one can be achieved through several synthetic routes. One common method involves the nitration of 4-bromoisoindolin-1-one using a mixture of sulfuric acid and nitric acid at low temperatures . This reaction typically yields a high purity product with a yield of around 91%.
Another method involves the bromination of 7-nitroisoindolin-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . This method also provides a high yield of the desired product.
Análisis De Reacciones Químicas
4-Bromo-7-nitroisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-Bromo-7-nitroisoindolin-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-nitroisoindolin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
4-Bromo-7-nitroisoindolin-1-one can be compared with other similar compounds, such as:
4-Bromoisoindolin-1-one: Lacks the nitro group at the 7-position, making it less reactive in certain chemical reactions.
7-Nitroisoindolin-1-one:
4-Bromo-7-nitro-2,3-dihydroisoindol-1-one: A closely related compound with similar chemical properties but different reactivity due to the presence of additional functional groups.
The uniqueness of this compound lies in its combination of bromine and nitro functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
4-bromo-7-nitro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYRRWFXNSLCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765948-99-0 | |
| Record name | 4-bromo-7-nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)


![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)






